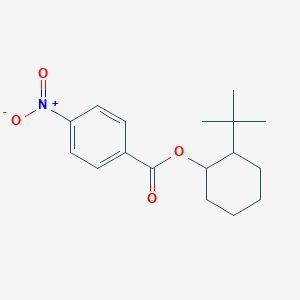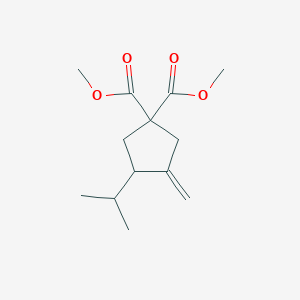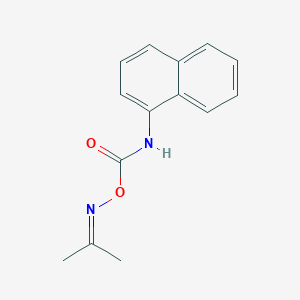
O-(N-(1-Naphthyl)carbamoyl)acetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(1-Naphthyl)carbamoyl)acetone oxime typically involves the reaction of 1-naphthyl isocyanate with acetone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
O-(N-(1-Naphthyl)carbamoyl)acetone oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .
Applications De Recherche Scientifique
O-(N-(1-Naphthyl)carbamoyl)acetone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(N-(1-Naphthyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. The oxime group can participate in various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(N-(3-Nitrophenyl)carbamoyl)acetone oxime
- O-(N-(2-Methoxyphenyl)carbamoyl)acetone oxime
- O-(N-(2,4-Xylyl)carbamoyl)acetone oxime
Uniqueness
O-(N-(1-Naphthyl)carbamoyl)acetone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other oxime esters .
Propriétés
Numéro CAS |
60234-33-5 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(propan-2-ylideneamino) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C14H14N2O2/c1-10(2)16-18-14(17)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,15,17) |
Clé InChI |
RMQOCXBLFNWALP-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)NC1=CC=CC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


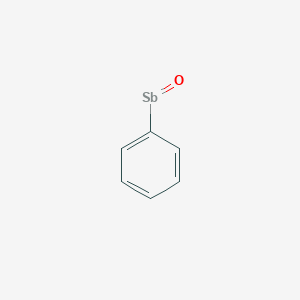
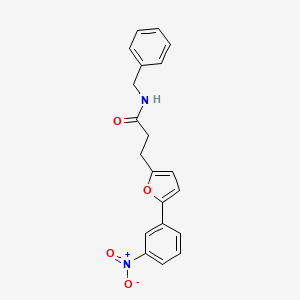
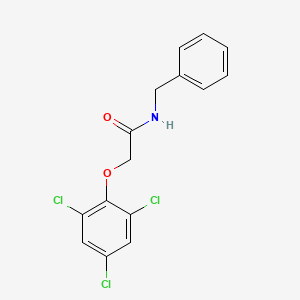
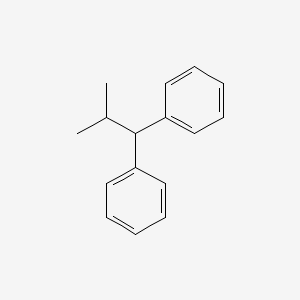
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
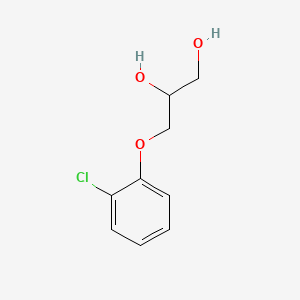

![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)
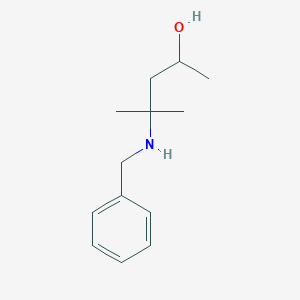
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)
